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This guide provides a detailed comparison of key clinical trials evaluating avelumab in
combination with other anti-tumor agents across various cancer types. The data presented is
intended for researchers, scientists, and drug development professionals to facilitate an
objective understanding of the performance and methodologies of these combination therapies.

Renal Cell Carcinoma (RCC)
JAVELIN Renal 101: Avelumab + Axitinib

The JAVELIN Renal 101 Phase Il trial has been a pivotal study establishing avelumab in
combination with the tyrosine kinase inhibitor (TKI) axitinib as a standard of care for the first-
line treatment of advanced renal cell carcinoma (aRCC).[1][2]
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. Avelumab + Sunitinib Hazard Ratio
Endpoint o P-value
Axitinib (Control) (95% CiI)
Median
Progression-Free
) 0.69 (0.574—
Survival (PFS) - 13.3 months 8.0 months < 0.0001
0.825)
Overall
Population
Median PFS -
0.62 (0.490—-
PD-L1+ 13.8 months 7.0 months < 0.0001
) 0.777)
Population
Objective
Response Rate
59.7% 32.0% N/A <0.001
(ORR) - Overall
Population
Median Overall
Survival (OS) - 0.88 (0.749-
44.8 months 38.9 months 0.0669
Overall 1.039)

Population

Data from the final analysis of the JAVELIN Renal 101 trial.[3]
» Study Design: Phase Ill, randomized, open-label, multicenter trial.[1][2]

» Patient Population: 886 treatment-naive patients with advanced RCC with a clear-cell
component.[1][2]

o Randomization: Patients were randomized 1:1 to receive either the avelumab and axitinib
combination or sunitinib monotherapy.[1][2][4]

e Treatment Arms:

o Avelumab + Axitinib: Avelumab 10 mg/kg intravenously every 2 weeks plus axitinib 5 mg
orally twice daily.[1][2][4]

o Sunitinib: Sunitinib 50 mg orally once daily on a 4-weeks-on, 2-weeks-off schedule.[1][2][4]
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» Primary Endpoints: Progression-free survival and overall survival in patients with PD-L1-

positive tumors.[1][3]

» Secondary Endpoints: Overall survival and progression-free survival in the overall
population, objective response rate, and safety.[1][3]
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Caption: Workflow of the JAVELIN Renal 101 trial and the dual mechanism of avelumab and

axitinib.
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Phase | Trial: Avelumab + Cabozantinib

A Phase | dose-escalation trial investigated the safety and preliminary efficacy of avelumab
combined with cabozantinib, another TKI, in treatment-naive patients with metastatic clear cell
RCC (mccRCCQC).

Endpoint Avelumab + Cabozantinib
Objective Response Rate (ORR) 50%

Disease Control Rate (DCR) 92%

Radiographic PFS at 6 months 67.7%

Radiographic PFS at 12 months 33.5%

o Study Design: Phase |, 3+3 dose-escalation clinical trial.
o Patient Population: 12 patients with newly diagnosed mccRCC.

o Treatment Arms: Three dose cohorts of cabozantinib (20, 40, and 60 mg/day) combined with
avelumab (10 mg/kg IV every 2 weeks).

o Primary Endpoint: Safety and identification of the recommended Phase Il dose (RP2D).

e Secondary Endpoints: Objective response rate (ORR) and radiographic progression-free
survival (rPFS).

Urothelial Carcinoma (UC)
JAVELIN Bladder Medley: Avelumab-Based
Combinations

The JAVELIN Bladder Medley (NCT05327530) is an ongoing Phase Il umbrella trial evaluating
avelumab-based combinations as first-line maintenance therapy for patients with advanced UC
that has not progressed after platinum-based chemotherapy.[5][6]
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Avelumab +

. . Avelumab Hazard Ratio (95%
Endpoint Sacituzumab
. Monotherapy Cl)

Govitecan

Median Progression-
) 11.17 months 3.75 months 0.49 (0.31-0.76)

Free Survival (PFS)
Median Overall

Not Reached 23.75 months 0.79 (0.42-1.50)

Survival (OS)

Data from an interim analysis as of September 16, 2024.[7]
» Study Design: Phase Il, randomized, multicenter, open-label, parallel-arm, umbrella trial.[5]

» Patient Population: Approximately 252 patients with unresectable locally advanced or
metastatic UC without disease progression after 4-6 cycles of first-line platinum-based
chemotherapy.[5]

e Randomization: Patients are randomized 1:2:2:2 to one of the four treatment arms.[5]

e Treatment Arms:

[¢]

Control: Avelumab monotherapy (800 mg IV every 2 weeks).

[e]

Combination 1: Avelumab + Sacituzumab govitecan (10 mg/kg on days 1 and 8 of a 21-
day cycle).[7]

[e]

Combination 2: Avelumab + M6223 (anti-TIGIT).

o

Combination 3: Avelumab + NKTR-255 (recombinant human IL-15).

o Primary Endpoints: Investigator-assessed progression-free survival and safety/tolerability of
the combination regimens.[7]

e Secondary Endpoints: Overall survival, objective response rate, and duration of response.[7]
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Caption: Mechanisms of action for the combination agents in the JAVELIN Bladder Medley trial.

Non-Small Cell Lung Cancer (NSCLC)
JAVELIN Solid Tumor: Avelumab Monotherapy and in

Combination

The JAVELIN Solid Tumor trial was a Phase | study that included cohorts for patients with
advanced NSCLC, providing early data on avelumab's activity.
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Endpoint Value

Objective Response Rate (ORR) 19.9% (95% CI, 13.9 to 27.0)
Median Duration of Response (DOR) 12.0 months

Median Progression-Free Survival (PFS) 4.0 months

Median Overall Survival (OS) 14.1 months

Data from a Phase Ib expansion cohort of the JAVELIN Solid Tumor trial.[8]

Study Design: Phase I, open-label, multicenter, dose-expansion cohort.[9][10]

Patient Population: 156 treatment-naive patients with metastatic or recurrent NSCLC.[8]

Treatment: Avelumab 10 mg/kg intravenously every 2 weeks.[8]

Endpoints: Best overall response, duration of response, progression-free survival, overall

survival, and safety.[8]

JAVELIN Chemotherapy Medley: Avelumab +
Chemotherapy

This Phase Ib/ll trial evaluated avelumab in combination with standard chemotherapy for the
first-line treatment of advanced NSCLC.

Avelumab Dose + Chemotherapy Objective Response Rate (ORR) (95% CI)
800 mg 50.0% (11.8-88.2)
1200 mg 33.3% (4.3-77.7)

Small patient numbers limit definitive conclusions on clinical activity.[11][12]
o Study Design: Phase Ib/ll, open-label, multicenter trial.[12]

o Patient Population: Patients with advanced nonsquamous NSCLC without actionable

mutations.[12]
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o Treatment Arms: Avelumab (800 mg or 1200 mg every 3 weeks) plus carboplatin and
pemetrexed.[12]

» Primary Endpoints: Dose-limiting toxicity (Phase Ib) and confirmed objective response
(Phase Ib/Il).[12]

This guide summarizes the available data on key avelumab combination therapy clinical trials.
As ongoing trials mature and new studies are initiated, this information will be updated to reflect
the evolving landscape of cancer immunotherapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9066292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9066292/
https://aacrjournals.org/cancerrescommun/article/4/6/1609/746189/First-line-Avelumab-plus-Chemotherapy-in-Patients
https://pubmed.ncbi.nlm.nih.gov/38669053/
https://pubmed.ncbi.nlm.nih.gov/38669053/
https://pubmed.ncbi.nlm.nih.gov/38669053/
https://www.benchchem.com/product/b1663166#avelumab-combination-therapy-clinical-trials
https://www.benchchem.com/product/b1663166#avelumab-combination-therapy-clinical-trials
https://www.benchchem.com/product/b1663166#avelumab-combination-therapy-clinical-trials
https://www.benchchem.com/product/b1663166#avelumab-combination-therapy-clinical-trials
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663166?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

